molecular formula C18H12F3N3O3 B2765185 N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-34-0

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2765185
CAS No.: 946260-34-0
M. Wt: 375.307
InChI Key: WFZPTRIJLUSDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position of the quinoline core, a hydroxyl (-OH) group at the 4-position, and a carboxamide-linked 4-carbamoylphenyl substituent at the 3-position. The carbamoyl group on the phenyl ring may enhance hydrogen-bonding interactions with biological targets, while the trifluoromethyl group likely improves metabolic stability and lipophilicity.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3/c19-18(20,21)13-3-1-2-11-14(13)23-8-12(15(11)25)17(27)24-10-6-4-9(5-7-10)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPTRIJLUSDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic methodologies that ensure high yields and purity. These methods often include the use of flow chemistry and metal-catalyzed reactions to achieve targeted modifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further explored for their therapeutic potential .

Scientific Research Applications

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases or interact with cannabinoid receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Quinoline Core
8-Trifluoromethyl vs. 8-Trifluoromethoxy
  • Compound: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate (PI-22098) Key Differences:
  • 8-Substituent : Trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
  • Functional Group : Ethyl ester at the 3-position instead of a carboxamide.
    • Implications :
  • The ester group may lower stability compared to the carboxamide, which could limit in vivo efficacy.
4-Hydroxyquinoline Derivatives
  • Compound: N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide Key Differences:
  • Phenyl Substituent : 3-Acetylphenyl vs. 4-carbamoylphenyl.
    • Implications :
  • Meta-substitution (3-acetyl) versus para-substitution (4-carbamoyl) may alter steric interactions with biological targets.
2.2. Modifications to the Carboxamide Side Chain
  • Compound: 7-(Difluoromethoxy)-N-(trans-4-(2-hydroxypropan-2-yl)cyclohexyl)quinoline-3-carboxamide Key Differences:
  • Quinoline Substituents: Difluoromethoxy (-OCHF₂) at the 7-position instead of hydroxyl at the 4-position.
  • Carboxamide Group : Bulky trans-cyclohexyl group with a hydroxyl-propan-2-yl substituent.
    • Implications :
  • The difluoromethoxy group may enhance electron-withdrawing effects, altering electronic properties of the quinoline ring.
  • The bulky cyclohexyl group could improve target selectivity but reduce solubility.

Structural and Functional Comparison Table

Compound Name Quinoline Substituents Carboxamide Substituent Key Properties/Implications Reference
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide 4-OH, 8-CF₃ 4-Carbamoylphenyl High polarity, potential H-bonding -
Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate (PI-22098) 4-OH, 8-OCF₃ Ethyl ester Lower lipophilicity, ester hydrolysis
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide 4-OH, 8-CF₃ 3-Acetylphenyl Reduced solubility vs. carbamoyl
7-(Difluoromethoxy)-N-(trans-4-(2-hydroxypropan-2-yl)cyclohexyl)quinoline-3-carboxamide 7-OCHF₂ Trans-cyclohexyl with -OH group Enhanced selectivity, lower solubility

Research Implications and Limitations

  • The trifluoromethyl group in the target compound likely confers superior metabolic stability compared to analogs with trifluoromethoxy or acetyl groups .
  • The para-carbamoylphenyl group may optimize binding interactions compared to meta-substituted analogs, though experimental validation is needed.
  • Limitations : The provided evidence lacks pharmacological data (e.g., IC₅₀, solubility measurements). Further studies are required to confirm hypothesized structure-activity relationships.

Biological Activity

N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a carbamoyl group and a trifluoromethyl moiety, which significantly influences its biological activity. The structure can be represented as follows:

C15H12F3N3O3\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_3

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound has shown promising results against several bacterial strains.

Case Study: Antimicrobial Screening

In a comprehensive study, a series of quinoline derivatives were synthesized and screened for antimicrobial activity against Mycobacterium tuberculosis and other strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial potency compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values for the tested compounds ranged significantly, suggesting that structural modifications can lead to improved efficacy.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Standard Drug (Isoniazid)0.5High

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer potential. Research has demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms.

The compound is thought to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. In vitro studies have shown that it affects several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)15Significant
A549 (Lung Cancer)20Moderate

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. Studies have evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

Enzyme Inhibition Studies

The compound exhibited moderate inhibition of both AChE and BuChE, with IC50 values indicating potential as a therapeutic agent in treating conditions like Alzheimer's disease.

EnzymeIC50 (µM)Comparison to Rivastigmine
AChE35Less potent
BuChE60Comparable

Q & A

Q. What are the established synthetic routes for N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide?

The compound is synthesized via multi-step reactions, often starting with 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a precursor. Key steps include amide bond formation using coupling reagents (e.g., EDC/HOBt) and introducing the 4-carbamoylphenyl group through nucleophilic substitution or condensation reactions. Microwave-assisted synthesis has been explored for similar quinoline derivatives to improve reaction efficiency and yield .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of the trifluoromethyl, hydroxy, and carbamoyl groups. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify purity and molecular weight. X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

Q. What biological activities have been reported for this compound or its structural analogs?

Quinoline derivatives with trifluoromethyl and carboxamide groups exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid derivatives have shown analgesic properties (e.g., floctafenine) and antiparasitic effects in preclinical studies .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including N95 masks, gloves, and eye protection. Ensure proper ventilation to avoid inhalation of dust or vapors. Store in a dry, cool environment, and avoid contact with incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimize solvent polarity (e.g., DMF or THF) and temperature for amide coupling. Catalysts like DMAP or microwave irradiation can accelerate reaction kinetics. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .

Q. How should researchers address contradictions in reported biological activity data across studies?

Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines, concentration ranges) or structural differences (e.g., substituent positions). For example, replacing the methoxy group with a carbamoyl group in analogs can significantly alter solubility and target binding .

Q. What structure-activity relationship (SAR) strategies can enhance this compound’s therapeutic potential?

Focus on modifying the carbamoylphenyl group to improve bioavailability. Introducing electron-withdrawing groups (e.g., halogens) at specific positions may enhance binding to enzymatic targets like kinases or topoisomerases. Comparative studies with ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate derivatives suggest that lipophilicity adjustments impact cellular uptake .

Q. What formulation challenges arise due to this compound’s physicochemical properties?

Its low aqueous solubility (due to the trifluoromethyl group) limits bioavailability. Strategies include co-crystallization with hydrophilic carriers (e.g., cyclodextrins) or prodrug development (e.g., esterification of the carboxylic acid group) .

Q. How can in vitro and in vivo toxicity discrepancies be reconciled?

Use organ-on-a-chip models to bridge gaps between cell-based assays and animal studies. For example, hepatotoxicity observed in vitro may not translate in vivo due to metabolic detoxification pathways. Dose-response studies in multiple species are critical for risk assessment .

Q. What techniques are recommended for studying interactions with biological targets?

Surface Plasmon Resonance (SPR) quantifies binding affinity to proteins like PARP or EGFR. Molecular docking simulations (using software like AutoDock Vina) predict binding modes, while isothermal titration calorimetry (ITC) provides thermodynamic data .

Q. What regulatory considerations apply to preclinical development of this compound?

Follow Good Laboratory Practice (GLP) guidelines for toxicity studies. Investigational New Drug (IND) applications require stability testing under ICH conditions (e.g., 40°C/75% RH for 6 months) and genotoxicity assessments (Ames test, micronucleus assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.